molecular formula C20H19F4NO2 B5499169 4-[2-(3-fluoro-4-methylbenzyl)benzoyl]-2-(trifluoromethyl)morpholine

4-[2-(3-fluoro-4-methylbenzyl)benzoyl]-2-(trifluoromethyl)morpholine

Cat. No. B5499169
M. Wt: 381.4 g/mol
InChI Key: PZMLCOMJIFOPAP-UHFFFAOYSA-N
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Description

The compound “4-[2-(3-fluoro-4-methylbenzyl)benzoyl]-2-(trifluoromethyl)morpholine” is a complex organic molecule. It contains a morpholine ring, which is a six-membered ring with four carbon atoms, one oxygen atom, and one nitrogen atom. It also contains a benzoyl group (C6H5CO-) and a trifluoromethyl group (CF3), both of which are commonly found in various pharmaceuticals and agrochemicals .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the morpholine ring, the introduction of the benzoyl group, and the addition of the trifluoromethyl group. The exact methods would depend on the starting materials and the specific synthetic route chosen .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups around the morpholine ring. The presence of the fluorine atoms could introduce interesting properties, as fluorine is highly electronegative and can form strong bonds with carbon .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the benzoyl group could potentially undergo reactions typical of carbonyl compounds, such as nucleophilic acyl substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be influenced by the functional groups present and the overall structure of the molecule .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a pharmaceutical, it might interact with biological targets in the body to exert a therapeutic effect .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate precautions should be taken when handling it to avoid exposure .

Future Directions

Future research on this compound could involve exploring its potential uses, studying its reactivity, or investigating its physical and chemical properties in more detail .

properties

IUPAC Name

[2-[(3-fluoro-4-methylphenyl)methyl]phenyl]-[2-(trifluoromethyl)morpholin-4-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F4NO2/c1-13-6-7-14(11-17(13)21)10-15-4-2-3-5-16(15)19(26)25-8-9-27-18(12-25)20(22,23)24/h2-7,11,18H,8-10,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZMLCOMJIFOPAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CC2=CC=CC=C2C(=O)N3CCOC(C3)C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F4NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-(3-Fluoro-4-methylbenzyl)benzoyl]-2-(trifluoromethyl)morpholine

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